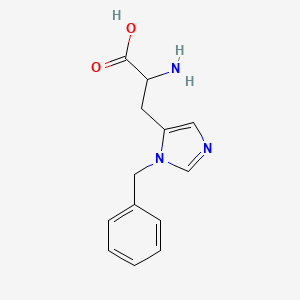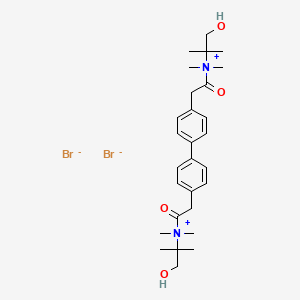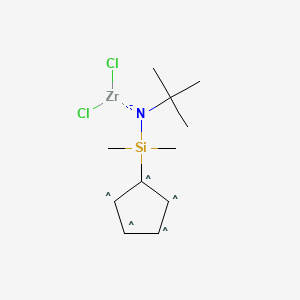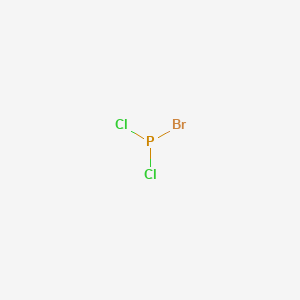
2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid is a synthetic organic compound that features an imidazole ring substituted with a benzyl group and an amino acid side chain. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and biochemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be constructed through cyclization reactions.
Benzyl Substitution: The benzyl group can be introduced via alkylation reactions using benzyl halides.
Amino Acid Side Chain Introduction: The amino acid side chain can be attached through amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds.
Biology
In biological research, this compound might be used to study enzyme interactions, receptor binding, and metabolic pathways due to its structural similarity to naturally occurring amino acids and imidazole-containing compounds.
Medicine
Potential medical applications could include the development of new drugs targeting specific enzymes or receptors, given the biological activity associated with imidazole derivatives.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action for 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid would depend on its specific biological target. Generally, imidazole-containing compounds can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. The molecular targets might include enzymes like histidine kinases, receptors such as G-protein coupled receptors, and metal ions in metalloproteins.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Benzimidazole: A compound with a fused benzene and imidazole ring.
Imidazole-4-acetic acid: An imidazole derivative with an acetic acid side chain.
Uniqueness
2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid is unique due to the presence of both a benzyl group and an amino acid side chain, which can confer distinct biological and chemical properties compared to other imidazole derivatives.
Properties
CAS No. |
3617-60-5 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-amino-3-(3-benzylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,17,18) |
InChI Key |
CCHCEIHZCRIRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)





![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)



